molecular formula C22H21NO6 B15152748 10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B15152748
M. Wt: 395.4 g/mol
InChI Key: DUGLINPNJWYLND-UHFFFAOYSA-N
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Description

10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to an acridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction forms an intermediate hydrazone, which is then subjected to cyclization reactions to form the final acridinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The acridinone core can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its antioxidant properties could be attributed to its ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3,5-dimethoxyphenyl derivatives: These compounds share the phenolic and methoxy functional groups.

    Acridinone derivatives: Compounds with similar acridinone cores but different substituents.

Uniqueness

10-(4-hydroxy-3,5-dimethoxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to its combination of a dioxolo ring and an acridinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C22H21NO6/c1-26-18-6-11(7-19(27-2)22(18)25)20-12-8-16-17(29-10-28-16)9-14(12)23-13-4-3-5-15(24)21(13)20/h6-9,20,23,25H,3-5,10H2,1-2H3

InChI Key

DUGLINPNJWYLND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3=CC4=C(C=C3NC5=C2C(=O)CCC5)OCO4

Origin of Product

United States

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